An In-depth Technical Guide to 3-Bromo-5-chlorobenzonitrile (CAS No. 304854-55-5)
An In-depth Technical Guide to 3-Bromo-5-chlorobenzonitrile (CAS No. 304854-55-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-chlorobenzonitrile is a halogenated aromatic nitrile, a class of compounds that has garnered significant attention in the fields of medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring a bromine atom, a chlorine atom, and a nitrile group on a benzene ring, makes it a versatile and valuable building block for the synthesis of more complex molecules.[3] The presence of multiple reactive sites allows for a wide range of chemical transformations, making it an attractive starting material for the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of 3-Bromo-5-chlorobenzonitrile, with a particular focus on its utility in drug discovery.[4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is crucial for its effective use in research and development. The key properties of 3-Bromo-5-chlorobenzonitrile are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 304854-55-5 | [3] |
| Molecular Formula | C₇H₃BrClN | [3] |
| Molecular Weight | 216.46 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 70.7-71.1°C | [4] |
| Boiling Point | 144 °C / 12mmHg | [4] |
| Density | 1.74±0.1 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in Methanol | [4] |
Synthesis of 3-Bromo-5-chlorobenzonitrile
The synthesis of 3-Bromo-5-chlorobenzonitrile can be achieved through a variety of methods, with the Sandmeyer reaction being a particularly effective and widely used approach for the introduction of a nitrile group onto an aromatic ring.[5][6] This reaction involves the diazotization of an appropriate aniline precursor, followed by treatment with a cyanide salt, typically in the presence of a copper(I) catalyst.
A plausible synthetic route to 3-Bromo-5-chlorobenzonitrile is outlined below, starting from the readily available 3,5-dichloroaniline. This multi-step synthesis highlights several key transformations in organic chemistry.
Caption: Proposed synthetic workflow for 3-Bromo-5-chlorobenzonitrile.
Experimental Protocol: A Representative Synthesis
The following is a representative, detailed protocol for the synthesis of 3-Bromo-5-chlorobenzonitrile based on the Sandmeyer reaction.
Step 1: Bromination of 3,5-Dichloroaniline
-
In a well-ventilated fume hood, dissolve 3,5-dichloroaniline in glacial acetic acid in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a beaker of ice water, which should precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry to obtain 4-bromo-3,5-dichloroaniline.
Step 2: Diazotization of 4-Bromo-3,5-dichloroaniline
-
Suspend the dried 4-bromo-3,5-dichloroaniline in a mixture of concentrated hydrochloric acid and water in a beaker.
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C. The formation of the diazonium salt is indicated by a slight color change.
-
Test for the presence of excess nitrous acid using starch-iodide paper. The diazonium salt solution should be used immediately in the next step.
Step 3: Sandmeyer Reaction for Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.
-
Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., in a water bath at 50-60°C) for about an hour to ensure the reaction goes to completion.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the combined organic extracts with water and then with a dilute sodium hydroxide solution to remove any phenolic byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3-Bromo-5-chlorobenzonitrile.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol-water) or by column chromatography to obtain the pure compound.[7]
Reactivity and Applications in Drug Discovery
The chemical reactivity of 3-Bromo-5-chlorobenzonitrile is dictated by its three functional groups: the nitrile, the bromine atom, and the chlorine atom. This trifunctional nature makes it a highly versatile building block in organic synthesis, particularly in the construction of pharmaceutical intermediates.[8]
Key Reactions
-
Nitrile Group Transformations: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (3-bromo-5-chlorobenzoic acid) or amide. It can also be reduced to an amine (3-bromo-5-chlorobenzylamine). These transformations are fundamental in creating a variety of functionalized molecules.
-
Cross-Coupling Reactions: The bromine and chlorine atoms on the aromatic ring are amenable to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective functionalization.
-
Nucleophilic Aromatic Substitution: While less reactive than activated aryl halides, the halogen atoms can undergo nucleophilic aromatic substitution under certain conditions, allowing for the introduction of other functional groups.
Role as a Building Block in Medicinal Chemistry
Halogenated compounds play a crucial role in modern drug discovery. The introduction of halogen atoms can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[9][10][11] 3-Bromo-5-chlorobenzonitrile serves as a valuable scaffold for the synthesis of biologically active molecules. Its use as an intermediate for a new type of anticancer medicine has been noted.[4] The benzonitrile moiety itself is present in over 30 approved pharmaceutical drugs, highlighting its importance as a pharmacophore.[12]
Caption: Role of 3-Bromo-5-chlorobenzonitrile as a versatile building block.
Spectroscopic Analysis
Spectroscopic data is essential for the unambiguous identification and characterization of 3-Bromo-5-chlorobenzonitrile.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-Bromo-5-chlorobenzonitrile is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts of these protons are influenced by the deshielding effects of the electron-withdrawing nitrile, bromine, and chlorine substituents.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| H-2 | ~7.8-8.0 | t (triplet) or m (multiplet) |
| H-4 | ~7.7-7.9 | t (triplet) or m (multiplet) |
| H-6 | ~7.9-8.1 | t (triplet) or m (multiplet) |
Note: The exact chemical shifts and coupling patterns can vary depending on the solvent and the spectrometer's field strength. The multiplicity is predicted based on small meta-coupling between the aromatic protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts will be influenced by the attached substituents.
| Carbon | Expected Chemical Shift (ppm) |
| C-CN | ~118-120 |
| C-1 | ~110-115 |
| C-2 | ~130-135 |
| C-3 (C-Br) | ~120-125 |
| C-4 | ~135-140 |
| C-5 (C-Cl) | ~130-135 |
| C-6 | ~130-135 |
Note: These are approximate chemical shift ranges and can vary.
FTIR Spectroscopy
The infrared spectrum provides valuable information about the functional groups present in the molecule.
| Functional Group | Expected Absorption (cm⁻¹) | Intensity |
| C≡N (Nitrile) | ~2230 | Strong, sharp |
| C=C (Aromatic) | ~1600-1450 | Medium to weak |
| C-H (Aromatic) | ~3100-3000 | Weak |
| C-Br | In fingerprint region (< 1000) | |
| C-Cl | In fingerprint region (< 1000) |
The most characteristic peak in the IR spectrum of 3-Bromo-5-chlorobenzonitrile is the strong, sharp absorption band around 2230 cm⁻¹ due to the nitrile group stretch.[13]
Safety and Handling
3-Bromo-5-chlorobenzonitrile is a hazardous substance and must be handled with appropriate safety precautions.[14]
GHS Hazard Classification: [14]
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.
-
Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.
-
Acute Toxicity, Inhalation (Category 3): Toxic if inhaled.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2): Causes serious eye irritation.
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
Conclusion
3-Bromo-5-chlorobenzonitrile is a key chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an invaluable tool for medicinal chemists and researchers. A thorough understanding of its synthesis, handling, and spectroscopic characterization is essential for its safe and effective utilization in the laboratory.
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